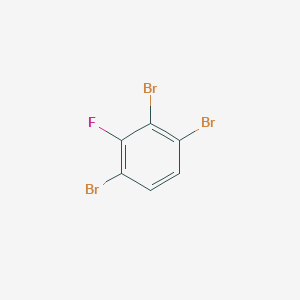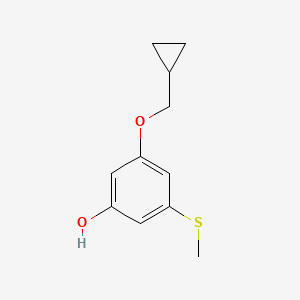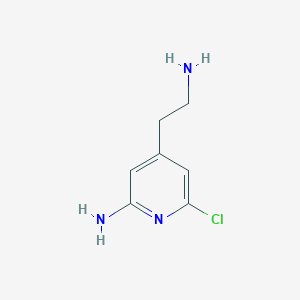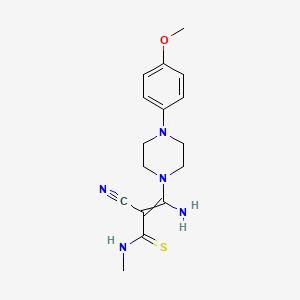![molecular formula C12H15NO4 B14855214 Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a dioxolane moiety and an ethyl acetate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . This reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate can be compared with similar compounds such as:
- Ethyl 2-methyl-1,3-dioxolane-2-acetate : This compound also contains a dioxolane ring but differs in the substitution pattern and overall structure.
- Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate : Similar in structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
ethyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-11(14)7-10-4-3-9(8-13-10)12-16-5-6-17-12/h3-4,8,12H,2,5-7H2,1H3 |
InChI-Schlüssel |
YOYBCMXOCUCJEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC=C(C=C1)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14855142.png)






![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)





